molecular formula C19H17BrN2O3 B3692970 (E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide

(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B3692970
M. Wt: 401.3 g/mol
InChI Key: OMEIOYHSYNLDSQ-OQLLNIDSSA-N
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Description

(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups to the aromatic ring.

    Formation of the Cyano Group: Introduction of the cyano group through nucleophilic substitution.

    Amidation: Formation of the amide bond with the phenylethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Halogen substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. It might act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide
  • (E)-3-(5-fluoro-2-hydroxy-3-methoxyphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide

Uniqueness

The uniqueness of (E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide lies in its specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-25-17-11-16(20)10-14(18(17)23)9-15(12-21)19(24)22-8-7-13-5-3-2-4-6-13/h2-6,9-11,23H,7-8H2,1H3,(H,22,24)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEIOYHSYNLDSQ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C(C#N)C(=O)NCCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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